molecular formula C18H19ClN4O2 B243312 N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide

Cat. No. B243312
M. Wt: 358.8 g/mol
InChI Key: GWEVALDKSFGEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, and its inhibition has been shown to be effective in the treatment of various B cell malignancies.

Mechanism of Action

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide inhibits BTK activity by binding to the enzyme's active site. BTK plays a crucial role in the B cell receptor signaling pathway, and its inhibition leads to the suppression of downstream signaling events. This ultimately results in the induction of apoptosis in B cells.
Biochemical and Physiological Effects:
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide has been shown to induce apoptosis in B cell lines and primary CLL cells. It also inhibits the activation of downstream signaling pathways, such as the PI3K/AKT/mTOR pathway. In preclinical studies, N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide has demonstrated efficacy in inhibiting tumor growth in mouse models of CLL and MCL.

Advantages and Limitations for Lab Experiments

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide is a highly selective and potent inhibitor of BTK. It has been shown to be effective in preclinical studies and is currently being evaluated in clinical trials. However, like all small molecule inhibitors, N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide has limitations in terms of its selectivity and toxicity. Further studies are needed to fully understand the potential advantages and limitations of this compound in lab experiments.

Future Directions

There are several future directions for the study of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide. One potential direction is the evaluation of its efficacy in combination with other targeted therapies, such as PI3K inhibitors or BCL-2 inhibitors. Another direction is the exploration of its potential use in other B cell malignancies, such as diffuse large B cell lymphoma (DLBCL) or follicular lymphoma (FL). Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide and its potential role in the treatment of B cell malignancies.

Synthesis Methods

The synthesis of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide involves several steps. The starting material is 3-chloronicotinic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-acetyl-1-piperazine to obtain the intermediate product. This intermediate is then reacted with 2-aminopyridine to give the final product, N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide.

Scientific Research Applications

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide has been extensively studied for its potential use in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Preclinical studies have shown that N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide inhibits BTK activity and induces apoptosis in B cell lines. Clinical trials are currently underway to evaluate the safety and efficacy of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide in patients with CLL and MCL.

properties

Molecular Formula

C18H19ClN4O2

Molecular Weight

358.8 g/mol

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H19ClN4O2/c1-13(24)22-8-10-23(11-9-22)17-15(19)5-2-6-16(17)21-18(25)14-4-3-7-20-12-14/h2-7,12H,8-11H2,1H3,(H,21,25)

InChI Key

GWEVALDKSFGEFO-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CN=CC=C3

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.